molecular formula C26H34N4O2 B2398627 N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922092-51-1

N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2398627
CAS RN: 922092-51-1
M. Wt: 434.584
InChI Key: WUTRWXIQSVTLDK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Studies on the development of new anticonvulsants have led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines. Derivatives evaluated against audiogenic seizures in mice revealed that specific compounds, such as the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, displayed high potency comparable to talampanel, a noncompetitive AMPA receptor modulator in clinical trials as an anticonvulsant agent. These findings indicate the potential of certain tetrahydroisoquinoline derivatives as effective anticonvulsants through noncompetitive AMPA receptor modulation (Gitto et al., 2006).

Platelet Antiaggregating Activity

Research into the synthesis of various N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and other derivatives has shown that specific compounds, particularly phenothiazine acylthioureas, possess platelet antiaggregating activity in vitro. These activities are superior or comparable to those of acetylsalicylic acid, indicating the therapeutic potential of these compounds in preventing blood clots and associated disorders (Ranise et al., 1991).

Antihypertensive Activity

A series of piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Among these, certain compounds produced significant hypotension in the spontaneously hypertensive rat model, suggesting their potential use as antihypertensive agents (Takai et al., 1986).

Antitumor Activity

The exploration of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, previously known as PAF receptor antagonists, for potential antitumor activity has identified several compounds with very good cytotoxicity against tumor cell lines. One particular compound was more effective than the clinical cytostatic agent edelfosine in oral mouse Meth A fibrosarcoma assay, highlighting its antitumor efficacy and potential for further development in cancer treatment (Houlihan et al., 1995).

Opioid Receptor Antagonism

N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines were designed and synthesized as opioid receptor pure antagonists. Evaluation in vitro functional assays demonstrated that these compounds acted as opioid receptor pure antagonists, with one compound showing significant potency and selectivity at the kappa opioid receptor. This suggests potential applications in treating opioid-related disorders (Carroll et al., 2005).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(4-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-19-8-11-22(12-9-19)28-26(32)25(31)27-18-24(30-15-4-3-5-16-30)21-10-13-23-20(17-21)7-6-14-29(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTRWXIQSVTLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

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